

An In-depth Technical Guide to (4-butylphenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Butylphenyl)acetic acid

Cat. No.: B078689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-butylphenyl)acetic acid, a derivative of phenylacetic acid, is a compound of interest in chemical synthesis and potentially in pharmacological research. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its known properties in a structured format. This document is intended to serve as a foundational resource for researchers and professionals working with this compound.

Molecular Structure and Properties

(4-butylphenyl)acetic acid possesses a benzene ring substituted with a butyl group at the para position and an acetic acid moiety. The butyl group is specifically a tert-butyl group in the most commonly referenced form of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of (4-tert-butylphenyl)acetic acid is presented in Table 1.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.25 g/mol
Melting Point	77-83 °C
Boiling Point	302.8 ± 11.0 °C at 760 mmHg
Density	1.047 ± 0.06 g/cm ³ (Predicted)
pKa	4.41 ± 0.10 (Predicted)
Appearance	White to off-white crystalline powder
Solubility	Soluble in methanol.
InChI Key	RUAYXHSDAMWEDR-UHFFFAOYSA-N
CAS Number	32857-63-9

Crystal Structure

A single-crystal X-ray diffraction study has been conducted on (4-tert-butylphenyl)acetic acid. The crystal structure reveals a monoclinic system. In the solid state, molecules of (4-tert-butylphenyl)acetic acid form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.^[1] The plane of the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of approximately 80.9°.^[1]

Crystal Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a	11.209(2) Å
b	12.442(3) Å
c	17.250(5) Å
β	104.625(12)°
Volume	2327.8(10) Å ³
Z	8

Synthesis of (4-butylphenyl)acetic acid

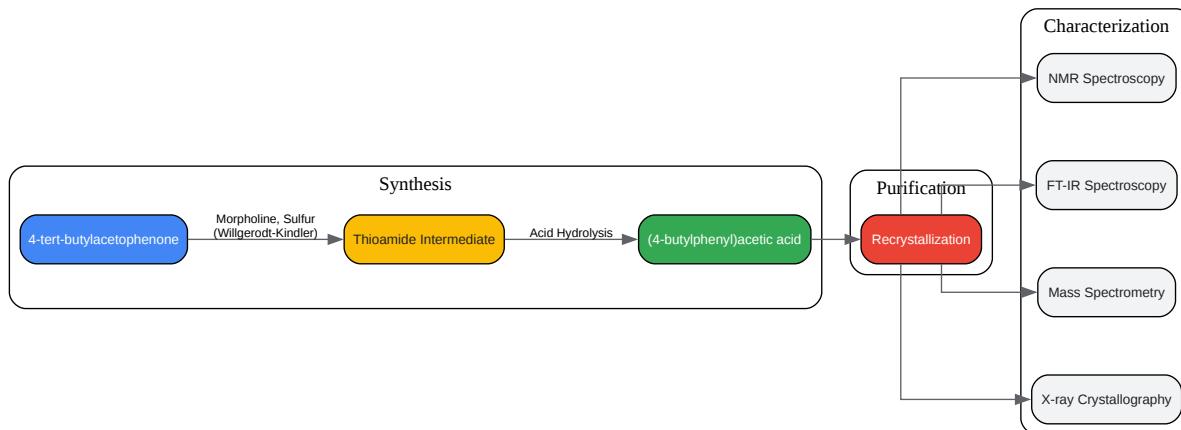
There are two primary synthetic routes for the preparation of (4-butylphenyl)acetic acid.

Willgerodt-Kindler Reaction

This method involves the reaction of 4-tert-butylacetophenone with morpholine and elemental sulfur to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

- Thioamide Formation: In a round-bottom flask, combine 4-tert-butylacetophenone, morpholine, and elemental sulfur. The mixture is heated under reflux.
- Hydrolysis: The resulting thioamide intermediate, 2-(4-tert-butylphenyl)-1-morpholinoethanethione, is then hydrolyzed. This is achieved by heating the intermediate in a mixture of acetic acid, sulfuric acid, and water.^[1] The reaction is heated until the mixture turns a dark-green color.^[1]
- Isolation and Purification: After cooling, the solid product is separated by filtration. The crude product can be purified by recrystallization from an ethanol-water mixture to yield colorless prisms of (4-tert-butylphenyl)acetic acid.^[1]


Hydrolysis of Methyl (4-butylphenyl)acetate

This is a straightforward hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis via Ester Hydrolysis

- Reaction Setup: Methyl (4-tert-butylphenyl)acetate is dissolved in a suitable solvent such as methanol.
- Hydrolysis: An aqueous solution of a base, such as sodium hydroxide, is added to the solution of the ester. The reaction mixture is stirred, typically at room temperature, overnight.
- Workup and Isolation: The volatile solvent is removed under reduced pressure. The residue is diluted with water and then acidified with a mineral acid (e.g., 1N sulfuric acid) to a pH of approximately 4. The precipitated solid is collected by filtration, washed with water, and dried to afford the final product.

The logical workflow for the synthesis and subsequent characterization of **(4-butylphenyl)acetic acid** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Diagram of the synthesis and characterization workflow for **(4-butylphenyl)acetic acid**.

Analytical Characterization

Spectroscopic Data

The following table summarizes the key spectroscopic data for (4-tert-butylphenyl)acetic acid.

Technique	Data
¹ H NMR (CDCl ₃)	δ (ppm): 1.32 (s, 9H, C(CH ₃) ₃), 3.60 (s, 2H, CH ₂), 7.22 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 8.48 (s, 1H, COOH)
¹³ C NMR (CDCl ₃)	δ (ppm): 31.49 (3C), 34.62, 40.84, 125.70 (2C), 129.16 (2C), 130.57, 150.29, 177.92
FT-IR	Characteristic peaks for O-H (carboxylic acid), C-H (aliphatic and aromatic), C=O (carboxylic acid), and C=C (aromatic) stretching are expected.
Mass Spectrometry	The molecular ion peak [M] ⁺ is expected at m/z 192.1150.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified (4-tert-butylphenyl)acetic acid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.
- Data Processing: Process the acquired free induction decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.^[2] Press the mixture into a thin, transparent pellet using a hydraulic press.

- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique will depend on the instrument available; electron ionization (EI) or electrospray ionization (ESI) are common. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of **(4-butylphenyl)acetic acid** in defined signaling pathways within mammalian systems. While research has been conducted on the biological activities of phenylacetic acid and its derivatives in various contexts, including bacterial metabolism and as plant auxins, a direct link to a specific signaling cascade for the title compound has not been established. Therefore, a diagrammatic representation of a signaling pathway is not provided to avoid speculation. Researchers are encouraged to investigate the potential biological targets and mechanisms of action of this compound.

The molecular structure of **(4-butylphenyl)acetic acid** can be visualized as follows:

Molecular structure of (4-tert-butylphenyl)acetic acid.

Safety Information

(4-tert-butylphenyl)acetic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area, such as a fume hood.[3]

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of **(4-butylphenyl)acetic acid**. The provided data and experimental protocols offer a solid foundation for researchers and scientists working with this compound. Further investigation into its biological activities and potential pharmacological applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. fishersci.com [fishersci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-butylphenyl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078689#molecular-structure-of-4-butylphenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com